molecular formula C23H21N3O6S B12216589 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12216589
M. Wt: 467.5 g/mol
InChI Key: GALAUPKLHCAKIT-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of oxazole and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfamoyl group. The chromene moiety is then synthesized and coupled with the oxazole derivative under specific reaction conditions, such as controlled temperature and pH, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and chemical processes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Its unique structure allows it to bind selectively to these targets, modulating their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound featuring an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of oxazole and chromene moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O6S/c1-12-9-13(2)21-18(10-12)19(27)11-20(31-21)22(28)24-16-5-7-17(8-6-16)33(29,30)26-23-14(3)15(4)25-32-23/h5-11,26H,1-4H3,(H,24,28)

InChI Key

GALAUPKLHCAKIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C)C

Origin of Product

United States

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